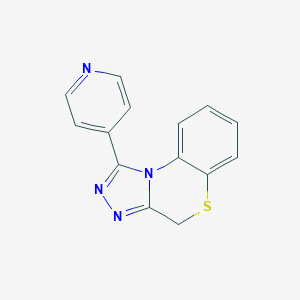
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess a range of potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Wirkmechanismus
The mechanism of action of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific protein targets in the body. This interaction leads to changes in cellular signaling pathways, which can ultimately result in the observed biological effects.
Biochemische Und Physiologische Effekte
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been shown to have a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments is its potential therapeutic applications. This compound has been found to possess a range of biological activities, which makes it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound is complex and requires a high level of expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One potential direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with specific protein targets in the body could provide insights into its potential therapeutic applications. Another potential direction is to investigate the safety and efficacy of this compound in animal models. This could provide valuable information for the development of potential drug candidates. Finally, future research could focus on the development of new synthesis methods for this compound, which could make it more accessible for use in lab experiments and drug development.
Synthesemethoden
The synthesis of 1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-mercapto benzothiazole and 4-bromo pyridine in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which is then further reacted with triazole to produce the final product. The synthesis of this compound requires careful attention to detail and a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
93299-89-9 |
|---|---|
Produktname |
1-(4-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
Molekularformel |
C14H10N4S |
Molekulargewicht |
266.32 g/mol |
IUPAC-Name |
1-pyridin-4-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C14H10N4S/c1-2-4-12-11(3-1)18-13(9-19-12)16-17-14(18)10-5-7-15-8-6-10/h1-8H,9H2 |
InChI-Schlüssel |
NSEMDSCYNBGKSP-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
Kanonische SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=NC=C4 |
Löslichkeit |
28.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

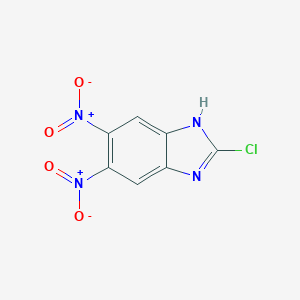
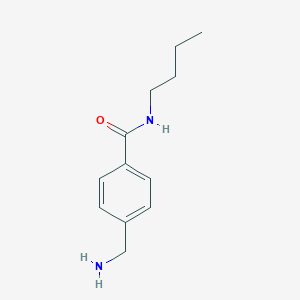

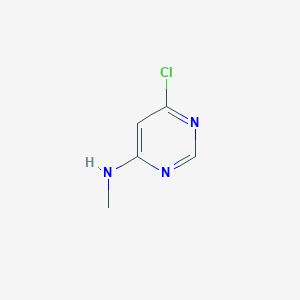
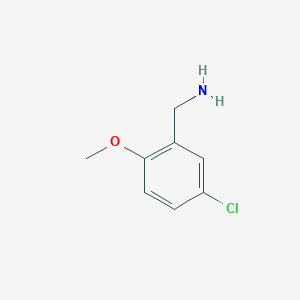
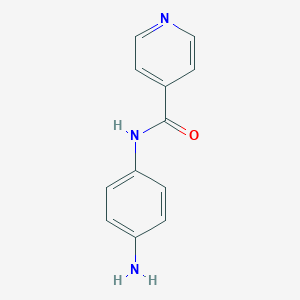
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
![N-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)methyl]benzamide](/img/structure/B183568.png)
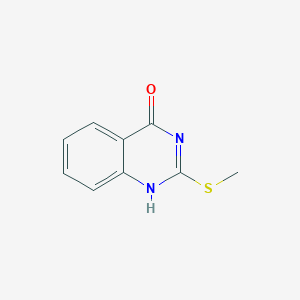

![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
![3-Pyridinecarboxylic acid, 2-[(2,3-dihydro-1H-inden-5-yl)amino]-](/img/structure/B183575.png)